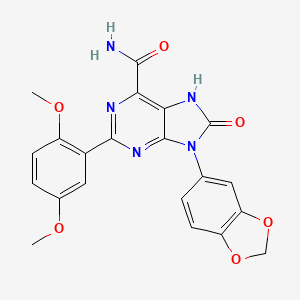

![molecular formula C13H16N2O3S2 B3012243 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219907-21-7](/img/structure/B3012243.png)

6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

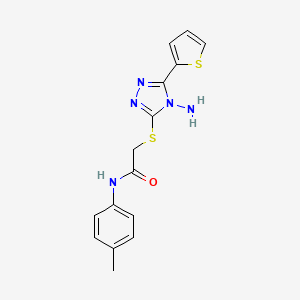

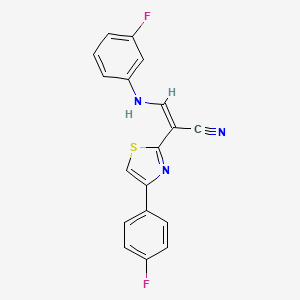

Synthesis and Carbonic Anhydrase Inhibition Studies

The paper titled "Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides" explores the synthesis of a series of benzo[d]thiazole sulfonamides and their potential as inhibitors for various human carbonic anhydrase isoforms. The study uses ethoxzolamide as a lead molecule and introduces various substitutions to the benzo[d]thiazole scaffold, such as 2-amino-substituted, 2-acylamino-, and halogenated derivatives. These modifications have led to the discovery of several potent and isoform-selective sulfonamide inhibitors, particularly against hCA II, VII, and IX. The research highlights the importance of minor changes in the molecular structure, which can significantly alter the inhibitory activity, indicating a sharp structure-activity relationship within this class of compounds .

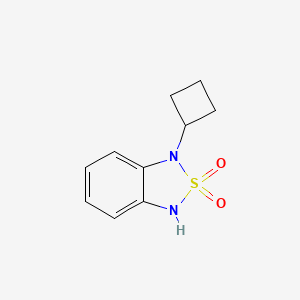

Alkylation and Oxidation of Thiazocine Derivatives

In the study "Alkylation and Oxidation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine. Selective Oxidation of the Sulfide Moiety by Transannular Participation of the Amino Group," the researchers prepared a compound known as 6,7-dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine through cyclization of an amino alcohol using thionyl chloride. The compound underwent methylation to produce an N,N-dimethyl derivative. Various oxidizing agents were used to oxidize the compound, leading to the formation of sulfoxide, N-oxide, and sulfone derivatives. The study found that the oxidation process was influenced by the transannular participation of the amino group, which accelerated the reaction compared to similar sulfides without such participation. The structural features of the oxidized products were investigated using 1H NMR, providing insights into the molecular structure and reactivity of these thiazocine derivatives .

Molecular Structure Analysis

The molecular structure of "6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine" is not directly discussed in the provided papers. However, the studies do provide insights into the reactivity and structural features of related benzo[d]thiazole derivatives. The presence of a sulfonamide group is a common feature in these compounds, which is known to interact with carbonic anhydrase enzymes. The structural analysis of these compounds, particularly through NMR spectroscopy, is crucial for understanding their potential as inhibitors and their chemical reactivity .

Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are diverse, as indicated by the synthesis and subsequent modifications of the compounds in the provided studies. The introduction of various functional groups, such as sulfonamide, can lead to significant changes in the chemical properties and biological activity of these molecules. Oxidation reactions, in particular, can yield a variety of products, including sulfoxides and sulfones, which may have different pharmacological profiles. The transannular participation of functional groups, such as the amino group, can influence the outcome of these reactions, demonstrating the complexity of the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" are not explicitly detailed in the provided papers. However, the studies do suggest that the physical properties, such as solubility and stability, can be affected by the introduction of different substituents on the benzo[d]thiazole ring. The chemical properties, including reactivity towards carbonic anhydrase enzymes and susceptibility to oxidation, are influenced by the molecular structure and the presence of specific functional groups. These properties are essential for the development of these compounds as potential therapeutic agents .

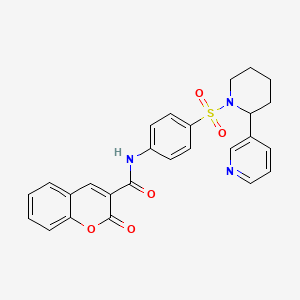

Scientific Research Applications

Synthesis Techniques

Research on the synthesis of complex peptides and heterocycles often explores compounds similar to 6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine. For instance, the solution-phase synthesis using Bts-protected amino acid chlorides demonstrates efficient coupling and methylation steps, highlighting the utility of similar compounds in peptide synthesis (Vedejs & Kongkittingam, 2000). Additionally, the alkylation and oxidation studies of closely related thiazocine derivatives underscore their potential in synthesizing novel organic molecules with varied functional groups (Ohkata, Takee, & Akiba, 1985).

Catalysis and Organic Transformations

Research into the design of ionic liquids for catalyzing multi-component syntheses, such as the creation of tetrasubstituted imidazoles, showcases the broader chemical utility of sulfonamide and thiazole derivatives. This work demonstrates their role in enhancing reaction efficiency under solvent-free conditions, which could be relevant for derivatives of the target compound (Zolfigol et al., 2013).

Antimicrobial and Antifungal Properties

Derivatives of sulfur-containing heterocycles, similar to the target compound, have been explored for their antimicrobial and antifungal properties. For instance, certain sulfonamide derivatives have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans, highlighting their potential as leads for new antimicrobial agents (Kobzar, Sych, & Perekhoda, 2019).

Anticancer Research

Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. Research indicates that certain sulfonamide derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting the potential of such compounds in developing new anticancer treatments (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).

Environmental Applications

The creation of novel sulfonated thin-film composite nanofiltration membranes demonstrates the utility of sulfonated compounds in environmental applications, particularly in the treatment of dye solutions. These membranes show improved water flux and dye rejection capabilities, underscoring the importance of such research in addressing environmental challenges (Liu et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound is the HIV-1 Reverse Transcriptase (RT) . This enzyme plays a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1), making it a key target for antiretroviral therapy .

Mode of Action

The compound interacts with the HIV-1 RT in a unique way. It binds to the allosteric center of the RT, leading to an uncompetitive inhibition mode .

Biochemical Pathways

The compound affects the HIV-1 replication pathway by inhibiting the RT enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the HIV-1 lifecycle. The downstream effect is a reduction in viral load and a slowdown in the progression of the disease .

Result of Action

The inhibition of the RT enzyme by this compound results in a decrease in HIV-1 replication. This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection .

properties

IUPAC Name |

6-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S2/c1-20(16,17)10-4-5-11-12(7-10)19-13(15-11)14-8-9-3-2-6-18-9/h4-5,7,9H,2-3,6,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIZTSJODHBWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)